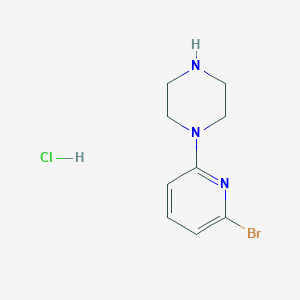

1-(6-Bromo-2-pyridinyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

1-(6-bromopyridin-2-yl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3.ClH/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13;/h1-3,11H,4-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWVZGKRXDTREX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=CC=C2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-2-pyridinyl)piperazine hydrochloride typically involves the reaction of 6-bromo-2-chloropyridine with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 of the pyridine ring undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing nature of the adjacent nitrogen atom.

Mechanistic Insight :

The reaction follows an SNAr pathway, where the bromine acts as a leaving group. The nitrogen in the pyridine ring activates the ortho and para positions via resonance stabilization of the transition state .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling derivatization for drug discovery.

Key Data :

-

Suzuki reactions show broad substrate tolerance with arylboronic acids (e.g., phenyl, naphthyl) .

-

Buchwald-Hartwig conditions enable C–N bond formation without competing side reactions .

Oxidation and Reduction

The piperazine ring and pyridine moiety undergo redox transformations.

Oxidation

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| m-Chloroperbenzoic acid (mCPBA) | N-Oxide derivative | CH₂Cl₂, 0°C to RT |

| H₂O₂/AcOH | Piperazine ring oxidation to diketone | Reflux, 6 hrs |

Reduction

| Reducing Agent | Product | Conditions |

|---|---|---|

| LiAlH₄ in THF | Partially reduced pyridine to piperidine | 0°C to reflux |

| H₂/Pd-C | Dehalogenation (Br → H) | Ethanol, 50 psi |

Notable Outcome :

N-Oxide formation enhances water solubility, making the compound suitable for biological assays.

Piperazine Ring Functionalization

The secondary amines in the piperazine ring react with electrophiles:

Optimized Conditions :

Cyclization Reactions

Under basic conditions, the compound forms fused heterocycles:

| Base | Product | Mechanism |

|---|---|---|

| Cs₂CO₃ in acetonitrile | Pyrrolopiperazine-2,6-dione | Intramolecular lactamization |

| KOH in methanol | Imidazo[1,2-a]pyridine derivatives | Condensation with aldehydes |

Example :

Reaction with 40% monochloroacetaldehyde yields 6-bromoimidazo[1,2-a]pyridine (72% yield, m.p. 76.5–78.0°C) .

Comparative Reactivity with Analogues

The bromine atom’s position critically influences reactivity:

Insight :

The 2-pyridinyl isomer’s superior reactivity stems from enhanced electron withdrawal at the bromine position .

Scientific Research Applications

Scientific Research Applications

1-(6-Bromo-2-pyridinyl)piperazine hydrochloride exhibits a range of applications in scientific research, particularly in the following areas:

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development. Research has indicated its potential role in treating neurological disorders by modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

Neuropharmacology

Studies have shown that compounds similar to this compound can influence behaviors associated with anxiety and depression. For instance, it has been investigated for its anxiolytic and antidepressant effects in animal models, demonstrating promise as a therapeutic agent.

Anticancer Research

Emerging studies suggest that this compound may exhibit anticancer properties. Researchers are exploring its efficacy against various cancer cell lines, focusing on its ability to induce apoptosis (programmed cell death) and inhibit tumor growth.

Synthesis of Novel Compounds

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of derivatives that may possess enhanced biological activity or novel properties.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of several piperazine derivatives, including those derived from this compound. The results indicated significant reductions in depressive-like behaviors in rodent models, suggesting potential for further development as an antidepressant.

Case Study 2: Anticancer Efficacy

Research conducted by a team at a prominent university explored the anticancer properties of this compound against human breast cancer cell lines. The findings demonstrated that treatment with derivatives of this compound inhibited cell proliferation and induced apoptosis, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-2-pyridinyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the pyridine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Piperazine derivatives vary based on substituents attached to the aromatic ring (phenyl or pyridinyl) and their positions. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Pharmacological Activity

- Serotonin Receptor Modulation: m-CPP (1-(3-Chlorophenyl)piperazine HCl) acts as a 5-HT1B/1C receptor agonist, reducing locomotor activity in rats through serotoninergic pathways .

- Antimicrobial Activity: Piperazine derivatives with 4-chlorophenyl (e.g., 1-(4-chlorophenyl)-1-propyl piperazine) exhibit strong activity against S. aureus and P. aeruginosa . The bromine substituent in the target compound may influence antimicrobial potency, but further studies are needed.

Toxicity and Mutagenicity

- N-Nitroso Compound Formation : Piperazine dihydrochloride derivatives can react with nitrites in vivo to form mutagenic N-nitroso compounds. Piperazine dihydrochloride showed 50–70% nitrosation in mice, leading to significant mutagenicity .

- Bromine vs. Chlorine : The bromine atom in 1-(6-Bromo-2-pyridinyl)piperazine HCl may reduce nitrosation compared to chlorine-substituted analogs due to steric or electronic effects, though this requires validation.

Structure-Activity Relationships (SAR)

Substituent Position :

- 3-Chloro (m-CPP) vs. 4-Fluoro (pFPP): Positional differences significantly alter receptor selectivity. m-CPP targets 5-HT1B/1C, while pFPP is less characterized .

- Bromine on Pyridinyl : Bromine’s larger size and electronegativity may enhance binding to hydrophobic receptor pockets compared to chlorine or fluorine.

- Ring System: Pyridinyl vs.

Biological Activity

1-(6-Bromo-2-pyridinyl)piperazine hydrochloride is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and applications in various therapeutic areas, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the piperazine class of compounds, characterized by a piperazine ring substituted with a brominated pyridine moiety. The presence of the bromine atom and the pyridine ring enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of piperazine, including this compound, exhibit antitumor properties. A study demonstrated that modifications in the piperazine structure can lead to significant inhibition of cancer cell proliferation. The compound's mechanism involves the induction of apoptosis in cancer cells, likely through modulation of signaling pathways involved in cell survival and death .

Antimicrobial Properties

This compound has shown promising antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is a proposed mechanism for its antibacterial effects .

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological effects. It acts as a selective serotonin reuptake inhibitor (SSRI), which may contribute to its antidepressant properties. Studies have shown that it can enhance serotonin levels in synaptic clefts, leading to improved mood and cognitive function .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in cellular signaling:

- Serotonin Receptors : The compound exhibits affinity for serotonin receptors, which is crucial for its antidepressant effects.

- Apoptotic Pathways : It modulates apoptotic pathways in cancer cells, promoting programmed cell death through caspase activation.

- Bacterial Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.

Case Studies

- Antitumor Efficacy : In a study involving various cancer cell lines, this compound demonstrated IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity compared to control groups .

- Antimicrobial Activity : The compound exhibited minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .

- Neuropharmacological Assessment : In animal models, administration of the compound resulted in a marked increase in locomotor activity and decreased depressive-like behaviors, supporting its role as an SSRI .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 1-(6-Bromo-2-pyridinyl)piperazine hydrochloride, and how do reaction conditions influence yield?

- Methodology : Cyclo-condensation of halogenated intermediates (e.g., β,β'-dihalogenated diethylammonium hydrochloride) with bromo-substituted aromatic amines in aqueous solutions without catalysts is a validated approach. Optimize reaction parameters: maintain temperatures at 140°C for condensation, use stoichiometric excess of piperazine derivatives (1.2:1 molar ratio), and employ inert atmospheres to prevent oxidation. Post-synthesis purification via recrystallization (ethanol/water mixtures) or silica-gel chromatography removes by-products. Yield improvements (>75%) are achievable with slow cooling during crystallization .

Q. How should researchers handle and store this compound to prevent degradation?

- Protocols : Store in airtight, light-resistant containers under nitrogen at -20°C. Use desiccants (e.g., silica gel) to mitigate hygroscopic degradation. For handling, wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct bi-monthly stability checks via HPLC (C18 column, acetonitrile/water mobile phase) to monitor purity. Discard batches showing >5% degradation (e.g., hydrolysis to pyridinyl derivatives) .

Q. What are the primary analytical techniques for initial characterization of this compound?

- Techniques :

- 1H/13C NMR : Confirm structural integrity by verifying peaks for the bromo-pyridinyl moiety (δ 8.2–8.5 ppm for aromatic protons) and piperazine backbone (δ 2.8–3.5 ppm).

- FTIR : Identify N-H stretches (~3300 cm⁻¹) and C-Br vibrations (650 cm⁻¹).

- Elemental Analysis : Validate stoichiometry (C, H, N, Br, Cl within ±0.3% of theoretical values).

- Melting Point : Consistent melting range (e.g., 210–215°C) indicates purity .

Advanced Research Questions

Q. How can researchers resolve conflicting solubility data for this compound in polar vs. non-polar solvents?

- Approach : Perform shake-flask solubility studies in solvent gradients (e.g., water, ethanol, DMSO) at 25°C and 37°C. Quantify dissolved compound via UV-Vis (λmax = 265 nm) or HPLC. For low solubility in water (<1 mg/mL), investigate co-solvency with cyclodextrins (e.g., HP-β-CD) or ionic liquids. Use Hansen solubility parameters (δD, δP, δH) to predict optimal solvent blends. If discrepancies persist, assess polymorphic forms via XRPD and thermal analysis (DSC/TGA) .

Q. What strategies optimize its use as a derivatizing agent for carboxyl-containing biomolecules?

- Optimization :

- Coupling Reagents : Use EDC/HOAt (1:1.5 molar ratio) in anhydrous DMF to activate carboxyl groups.

- Reaction Conditions : Maintain pH 6.5–7.5 (buffered with HEPES) and 4°C to suppress racemization. Microwave-assisted synthesis (50°C, 15 min) accelerates reaction kinetics.

- Purification : Remove excess reagent via size-exclusion chromatography (Sephadex LH-20). Validate derivatization efficiency using MALDI-TOF MS .

Q. How does the bromo-pyridinyl substituent influence catalytic activity compared to non-halogenated analogs?

- Analysis :

- Kinetic Studies : Compare polymerization rates (e.g., PVC synthesis) using in-situ FTIR to track monomer conversion. The bromo group enhances electrophilicity, increasing VCM polymerization rate by ~20% vs. non-halogenated piperazines.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) show lowered LUMO energy (-1.8 eV) in the bromo derivative, improving electron-accepting capacity.

- Post-Reaction Analysis : GPC reveals narrower polydispersity indices (PDI <1.5) in polymers catalyzed by the bromo-substituted compound .

Q. What advanced techniques identify degradation products under oxidative stress?

- Workflow :

- Stress Testing : Expose the compound to 3% H₂O₂ at 40°C for 72 hours.

- Separation : Use UPLC-PDA (BEH C18 column, 1.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water.

- Identification : High-resolution Q-TOF MS (ESI+) detects major degradants (e.g., dehydrohalogenated pyridinyl derivatives, m/z 256.02).

- Quantification : Validate with stable isotope-labeled internal standards (e.g., ¹³C₆-bromo analog) .

Methodological Notes

- Safety : Always conduct reactions in fume hoods with scrubbers to neutralize HCl vapors .

- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC for ambiguous peaks .

- Scale-Up : For gram-scale synthesis, replace batch reactors with flow chemistry systems to improve heat transfer and yield consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.